molecular formula C22H26FN3O5S B2492685 N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 872987-01-4

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2492685
CAS No.: 872987-01-4
M. Wt: 463.52
InChI Key: OXDXAUHYRPQFJA-UHFFFAOYSA-N
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Description

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a fluoro-substituted benzenesulfonyl group, an oxazinan ring, and an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-chloro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide
  • N-{[3-(4-bromo-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide
  • N-{[3-(4-iodo-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide

Uniqueness

The uniqueness of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide lies in its specific substitution pattern and the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-15-4-6-17(7-5-15)13-24-21(27)22(28)25-14-20-26(10-3-11-31-20)32(29,30)19-9-8-18(23)12-16(19)2/h4-9,12,20H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDXAUHYRPQFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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